molecular formula C11H9N3OS B1332786 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile CAS No. 372107-06-7

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1332786
CAS No.: 372107-06-7
M. Wt: 231.28 g/mol
InChI Key: KSXNJXHRROPMSA-UHFFFAOYSA-N
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Description

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H9N3OS. It is characterized by the presence of a pyrazole ring, a thiophene ring, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an aldehyde derivative with different amines in refluxing toluene can yield imine derivatives, which upon recrystallization with acetonitrile, afford the pure products in excellent yield . Another method involves the use of acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol, producing regioisomeric pyrazoles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in antipromastigote activity, the compound fits well in the active site of the LmPTR1 pocket, characterized by lower binding free energy . This interaction disrupts the normal function of the target enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is unique due to its combination of a pyrazole ring, a thiophene ring, and a nitrile group. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research and industry .

Properties

IUPAC Name

3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNJXHRROPMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365814
Record name 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-06-7
Record name 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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